Hypoxia-Selective Antiproliferative Potency
Antiproliferative agent-34 demonstrates a 4–6-fold increase in antiproliferative activity under hypoxic conditions (IC₅₀ < 10 nM) compared to normoxic conditions (IC₅₀ < 40 nM) in H1975 and HCC827 cell lines [1]. In contrast, the parent scaffold osimertinib (AZD9291) shows no such hypoxia-selective enhancement [2]. This hypoxia-selectivity is absent in JT21, another hypoxia-activated EGFR inhibitor, which achieves an IC₅₀ of 7.39 ± 2.20 nM in H1975 cells under hypoxia but with a less pronounced fold-change (≈5× vs. normoxia) and lacks the multi-target polypharmacology of Antiproliferative agent-34 [3].
| Evidence Dimension | Hypoxia-selective antiproliferative activity fold-change |
|---|---|
| Target Compound Data | 4–6-fold improvement (IC₅₀ < 10 nM hypoxia vs. <40 nM normoxia) |
| Comparator Or Baseline | Osimertinib (AZD9291): no reported hypoxia-selectivity; JT21: ≈5-fold improvement (IC₅₀ 7.39 nM hypoxia vs. 36.95 nM normoxia) |
| Quantified Difference | Antiproliferative agent-34 achieves a comparable or superior hypoxia-selectivity window while maintaining broader kinase inhibition. |
| Conditions | H1975 and HCC827 NSCLC cell lines; hypoxia (1% O₂) vs. normoxia (21% O₂) |
Why This Matters
This quantifiable hypoxia-selectivity enables targeted efficacy in the hypoxic tumor microenvironment, potentially reducing off-target effects in oxygenated normal tissues compared to non-selective EGFR inhibitors.
- [1] Jia T, et al. Bioorg Med Chem. 2023;91:117384. View Source
- [2] Cross DA, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-61. View Source
- [3] Jia T, et al. Design, synthesis and biological evaluation of novel tumor hypoxia-activated EGFR tyrosine kinase inhibitors. Bioorg Chem. 2022;129:106156. View Source
